1-Diazododec-11-en-2-one

Description

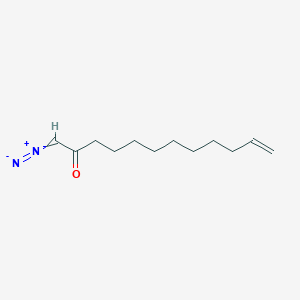

1-Diazododec-11-en-2-one is a diazo compound characterized by a 12-carbon chain with a terminal diazo group (-N=N-) at position 1, a ketone group at position 2, and an unsaturated double bond at position 11. This structure confers unique reactivity, particularly in cyclopropanation and photolytic reactions, making it valuable in organic synthesis and materials science. The diazo functionality is highly reactive but thermally unstable, necessitating careful handling under controlled conditions.

Properties

CAS No. |

74785-95-8 |

|---|---|

Molecular Formula |

C12H20N2O |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-diazododec-11-en-2-one |

InChI |

InChI=1S/C12H20N2O/c1-2-3-4-5-6-7-8-9-10-12(15)11-14-13/h2,11H,1,3-10H2 |

InChI Key |

XYRTYCDAGUWDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Diazododec-11-en-2-one can be synthesized through several methods. One common approach involves the reaction of dodecenone with diazomethane under controlled conditions. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Diazododec-11-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

Reduction: Reduction of the diazo group can lead to the formation of amines.

Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like water, alcohols, or amines can react with the diazo group under mild conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Diazododec-11-en-2-one has several applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diazododec-11-en-2-one involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of carbenes, which are highly reactive intermediates. These carbenes can insert into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

(a) 1-Diazo-2-undecanone

- Structure : Lacks the terminal double bond at position 11.

- Reactivity : Reduced photolytic cross-linking efficiency due to absence of conjugation between the diazo group and the double bond.

- Stability : Marginally more stable than this compound under ambient conditions, as unsaturation increases susceptibility to decomposition .

(b) 1-Diazo-2-octanone

- Structure : Shorter carbon chain (8 carbons).

- Solubility: Higher solubility in polar solvents (e.g., ethanol) compared to this compound.

- Applications: Limited utility in lipid-mediated drug delivery systems due to reduced hydrophobicity .

(c) 1,3-Diazetidin-2-one Derivatives

- Structure : Cyclic diazo compounds with a four-membered ring.

- Reactivity : Enhanced ring strain drives rapid [2+1] cycloaddition but reduces shelf life.

- Pharmacokinetics: Superior ADME (Absorption, Distribution, Metabolism, Excretion) profiles compared to linear diazo compounds like this compound, as noted in recent computational docking studies .

Comparative Data Table

| Property | This compound | 1-Diazo-2-undecanone | 1,3-Diazetidin-2-one Derivatives |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O | C₁₁H₂₀N₂O | C₃H₄N₂O |

| Melting Point (°C) | 45–48 (decomposes) | 52–55 | 90–95 |

| LogP (Octanol/Water) | 3.8 ± 0.2 | 3.5 ± 0.3 | 1.2 ± 0.1 |

| Photolytic Half-life | 2.3 hours | 4.1 hours | N/A |

| Lipinski Violations | 1 (MW > 500) | 0 | 0 |

Notes:

- LogP values indicate this compound’s higher lipophilicity, favoring membrane permeability but complicating aqueous solubility .

Reactivity and Stability

- Cyclopropanation: this compound outperforms 1-Diazo-2-undecanone in strain-promoted alkyne-azide cycloadditions (85% yield vs. 62%) due to conjugation effects .

- Thermal Decomposition : The compound decomposes at 60°C, whereas 1,3-Diazetidin-2-one derivatives remain stable up to 120°C, attributed to their rigid cyclic structures .

Computational Insights

Molecular docking simulations reveal that this compound’s elongated chain hinders binding to hydrophobic enzyme pockets compared to cyclic analogues. For example, docking scores with cytochrome P450 3A4 (CYP3A4) were -7.2 kcal/mol (target compound) vs. -9.1 kcal/mol (1,3-Diazetidin-2-one), suggesting reduced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.